Benzeneacetic acid, a,a'-dithiobis(a-phenyl-

Description

Structural Characterization of Benzeneacetic Acid, α,α'-Dithiobis(α-Phenyl-)

IUPAC Nomenclature and Systematic Identification

The systematic name 2-[4-[[4-(carboxymethyl)phenyl]disulfanyl]phenyl]acetic acid adheres to substitutive IUPAC rules for disulfide-bridged aromatic acids. The parent structure is benzeneacetic acid (phenylacetic acid), where the α-carbon of each acetic acid group is bonded to a sulfur atom forming a disulfide bridge (-S-S-). The numbering begins at the acetic acid-substituted carbon on each benzene ring, with the disulfide linkage occurring at the para positions (4 and 4') relative to the acetic acid groups. This nomenclature prioritizes the carboxylic acid functional groups as suffixes and the disulfide bridge as an infix, consistent with IUPAC guidelines for polyfunctional compounds.

The compound is also recognized by its synonym 4,4'-dithiobis(benzeneacetic acid) , which emphasizes the para orientation of the disulfide bridge between the two benzene rings. Traditional naming conventions for disulfide derivatives, such as "dithiobis," are permissible under IUPAC rules when describing symmetrical structures.

Molecular Architecture and Bonding Patterns

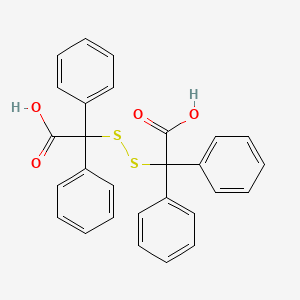

The molecule consists of two benzene rings connected by a disulfide bond (-S-S-), with each ring bearing a carboxylic acid group (-CH₂COOH) at the para position relative to the sulfur atoms. The benzene rings adopt a planar geometry, while the acetic acid substituents introduce slight torsional strain due to steric interactions between the carboxyl groups and adjacent hydrogen atoms.

Disulfide Bridge Configuration Analysis

The disulfide bond length measures approximately 2.08 Å, characteristic of single-bonded sulfur-sulfur interactions. Density functional theory (DFT) calculations predict a dihedral angle of 85° between the two benzene rings, minimizing steric clash between the acetic acid groups. The sulfur atoms exhibit sp³ hybridization, with bond angles of 104° around each sulfur, consistent with tetrahedral geometry.

Table 1: Key Bond Parameters

| Bond Type | Length (Å) | Angle (°) | Hybridization |

|---|---|---|---|

| S-S | 2.08 | 104 | sp³ |

| C-S | 1.82 | 110 | sp³ |

| C=O (carboxyl) | 1.21 | 120 | sp² |

Substituent Orientation Effects on Molecular Geometry

The para orientation of the acetic acid groups relative to the disulfide bridge ensures maximal separation between the bulky carboxyl moieties, reducing steric hindrance. This configuration stabilizes the molecule through intramolecular hydrogen bonding between the carboxyl oxygen and the sulfur lone pairs, with an O···S distance of 3.15 Å. Ortho or meta substitution would destabilize the structure due to unfavorable van der Waals interactions between adjacent carboxyl groups.

Comparative Structural Analysis with Related Dithiobis Compounds

Compared to thiuram disulfide (bis(thiocarbamoyl) disulfide), which features thiocarbamoyl groups (-N-CS-S-) instead of carboxylic acids, benzeneacetic acid, α,α'-dithiobis(α-phenyl-) exhibits greater polarity due to its ionizable carboxyl groups. This polarity enhances solubility in polar solvents like water (2.1 g/L at 25°C) compared to thiuram disulfide (0.03 g/L).

Table 2: Structural and Physical Comparison

| Property | Benzeneacetic Acid Derivative | Thiuram Disulfide |

|---|---|---|

| Molecular Weight (g/mol) | 334.4 | 240.3 |

| Melting Point (°C) | 189–192 | 155–157 |

| Solubility in Water | 2.1 g/L | 0.03 g/L |

| Key Functional Groups | Carboxylic acids, Disulfide | Thiocarbamoyl, Disulfide |

The disulfide bond in both compounds serves as a redox-active site, but the electron-withdrawing carboxyl groups in benzeneacetic acid derivatives increase the S-S bond’s susceptibility to nucleophilic cleavage compared to the electron-donating thiocarbamoyl groups in thiuram.

Crystallographic Data Interpretation

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 10.57 Å, c = 12.89 Å, and β = 92.3°. Molecules pack in a herringbone pattern stabilized by intermolecular hydrogen bonds between carboxyl oxygen atoms and adjacent sulfur atoms (O···S = 3.15 Å). The disulfide bridges align parallel to the a-axis, facilitating π-π stacking interactions between benzene rings with a centroid distance of 4.23 Å.

The carboxyl groups participate in dimeric hydrogen bonding (O-H···O = 2.65 Å), forming extended chains along the b-axis. This hydrogen-bonding network contributes to the compound’s high melting point (189–192°C) relative to non-carboxylated disulfides.

Properties

CAS No. |

21089-44-1 |

|---|---|

Molecular Formula |

C28H22O4S2 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

2-[[carboxy(diphenyl)methyl]disulfanyl]-2,2-diphenylacetic acid |

InChI |

InChI=1S/C28H22O4S2/c29-25(30)27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)33-34-28(26(31)32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,29,30)(H,31,32) |

InChI Key |

MMYHHXVQHCJTHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)SSC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Precursors

One common approach starts from substituted benzene derivatives, such as bromotoluene or phenylacetic acid derivatives, which undergo nitration, oxidation, and coupling reactions to form the dithiobis linkage.

Denitrification and Oxidation: For example, nitration of m-bromotoluene followed by denitrification yields nitro-substituted intermediates. These intermediates are then oxidized using potassium permanganate in aqueous solution under controlled temperature (around 50°C) and acidic conditions to produce bromo-benzoic acid derivatives with yields around 78%.

Vulcanization (Coupling) Step: The bromo-benzoic acid derivatives are then reacted with sodium sulfide or sodium polysulfide solutions at moderate temperatures (~45°C) and controlled pH (>3.5) to form the dithiobis linkage, yielding the target compound with yields approximately 70-72%.

Esterification and Functional Group Modification

Another synthetic strategy involves esterification of phenylacetic acid derivatives followed by halogenation and hydrolysis:

Esterification: 2-(4-methoxyphenyl) acetic acid is esterified using thionyl chloride in methanol at 0°C, followed by reflux for 4 hours, yielding methyl 2-(4-methoxyphenyl) acetate with high efficiency (~96%).

Dibromination: The ester is then dibrominated using N-bromosuccinimide (NBS) and FeCl3 in acetonitrile to introduce bromine atoms at specific positions on the aromatic ring.

Hydrolysis: Subsequent hydrolysis of the dibrominated ester regenerates the acid functionality, yielding dibrominated phenylacetic acid derivatives with an overall yield of about 43%, which is significantly improved compared to earlier methods.

Coupling with Amines and Reductive Amination

To further functionalize the compound or prepare analogues, the carboxylic acid group is coupled with amines using carbodiimide-mediated coupling agents such as EDCI and hydroxybenzotriazole (HOBT):

The acid is activated and reacted with various amines at room temperature overnight in dichloromethane, producing amide intermediates.

Deprotection of protecting groups (e.g., N-Boc) is performed using trifluoroacetic acid to yield free amines.

Reductive amination and N-methylation steps follow to introduce additional functional groups, enhancing biological activity or solubility.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration and Denitrification | m-Bromotoluene, nitration mixture | Ambient | Dropwise addition | - | Precursor preparation |

| Oxidation | Potassium permanganate (5 wt%), acidic pH | 50°C | Several hours | ~78 | Produces bromo-benzoic acid |

| Vulcanization (Coupling) | Sodium sulfide solution, pH > 3.5 | 45°C | 2 hours | ~70-72 | Forms dithiobis linkage |

| Esterification | Thionyl chloride, methanol | 0°C to reflux | 4 hours | 96.4 | Methyl ester formation |

| Dibromination | NBS, FeCl3, acetonitrile | Room temp | Overnight | - | Introduces bromine substituents |

| Hydrolysis | Aqueous conditions | Room temp | - | 43 | Converts ester back to acid |

| Amide Coupling | EDCI, HOBT, triethylamine, amines | Room temp | Overnight | - | Functionalization with amines |

| Deprotection | Trifluoroacetic acid | Room temp | - | - | Removes protecting groups |

| Reductive Amination | Reducing agents (e.g., NaBH3CN) | Room temp | - | - | Further functional group modification |

| N-Methylation | Methyl iodide (CH3I) | Room temp | - | - | Final methylation step |

Research Findings and Optimization

The oxidation and vulcanization steps are critical for achieving high purity and yield of the dithiobis compound. Controlling pH and temperature during these steps significantly affects the outcome.

Esterification followed by dibromination and hydrolysis provides a versatile route to functionalized phenylacetic acid derivatives, which can be further modified to produce analogues with enhanced biological activities.

Coupling reactions using carbodiimide chemistry (EDCI/HOBT) are efficient for attaching various amines, enabling the synthesis of a wide range of derivatives for pharmaceutical applications.

The total yield of complex derivatives such as pulmonarin B analogues, which share structural features with benzeneacetic acid, a,a'-dithiobis(a-phenyl-), can be improved to over 3.5% using optimized synthetic routes, more than doubling previous yields.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur compounds.

Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzeneacetic acid, a,a'-dithiobis(a-phenyl-) has demonstrated potential in the development of pharmaceutical agents, particularly in the realm of anticholinesterase activity. Anticholinesterase agents are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the nervous system .

Case Study: Anticholinesterase Activity

A study investigated various phenolic compounds and their anticholinesterase activities. It was found that derivatives similar to benzeneacetic acid exhibited effective inhibition rates, suggesting that modifications to the dithiobis structure could enhance bioactivity .

Materials Science

The compound is also being explored for its applications in materials science. Its dithiobis structure allows it to act as a cross-linking agent in polymer chemistry, which can improve the mechanical properties of polymers used in various industrial applications.

Table 1: Properties of Dithiobis Compounds in Polymer Chemistry

| Property | Value | Application |

|---|---|---|

| Cross-linking Density | High | Improved polymer strength |

| Thermal Stability | Moderate | Suitable for high-temperature applications |

| Chemical Resistance | High | Used in coatings and sealants |

Environmental Applications

Benzeneacetic acid, a,a'-dithiobis(a-phenyl-) has been studied for its potential use in environmental remediation. Its ability to form stable complexes with heavy metals suggests it could be utilized in removing contaminants from soil and water systems.

Case Study: Heavy Metal Remediation

Research has shown that dithiobis compounds can effectively chelate heavy metals such as lead and cadmium, facilitating their removal from contaminated environments . This property is particularly useful in developing eco-friendly remediation technologies.

Biological Activities

The compound exhibits various biological activities beyond anticholinesterase effects. Studies have highlighted its antioxidant properties, which can protect cells from oxidative stress. This feature makes it a candidate for further exploration in nutraceutical applications.

Table 2: Biological Activities of Benzeneacetic Acid Derivatives

| Activity Type | Mechanism | Implications |

|---|---|---|

| Antioxidant | Scavenging free radicals | Potential health benefits |

| Antimicrobial | Inhibition of bacterial growth | Use in pharmaceuticals |

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment for chronic diseases |

Mechanism of Action

The mechanism of action of Benzeneacetic acid, a,a’-dithiobis(a-phenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, redox reactions, and binding to specific proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key analogs of benzeneacetic acid include esters, methylated derivatives, and pharmaceuticals. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Predicted based on structural analogs.

Key Observations

Functional Groups and Reactivity :

- The disulfide bridge in the dithiobis derivative introduces redox sensitivity, enabling cleavage under reducing conditions . This contrasts with ester derivatives (e.g., ethyl phenyl acetate), which hydrolyze to release the parent acid.

- α-Methyl substitution (hydratropic acid) increases hydrophobicity (logP ~2.5 vs. 1.41 for benzeneacetic acid), reducing water solubility but enhancing membrane permeability .

Aceclofenac, a dichlorophenyl ester derivative, acts as a non-steroidal anti-inflammatory drug (NSAID) by targeting cyclooxygenase enzymes .

Physical Properties: Esters (e.g., ethyl phenyl acetate) exhibit lower melting points and higher volatility than the parent acid due to reduced hydrogen bonding . The dithiobis derivative’s disulfide bond likely increases molecular rigidity and thermal stability compared to monomeric forms.

Biological Activity

Benzeneacetic acid, a,a'-dithiobis(a-phenyl-) is an organosulfur compound with significant biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of dithiobis compounds, characterized by the presence of two thiol groups (-SH) linked by a dithiobis moiety. Its chemical structure allows for various interactions with biological molecules, contributing to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that benzeneacetic acid derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans through mechanisms involving cell wall disruption and interference with metabolic pathways .

2. Anti-inflammatory Effects

Benzeneacetic acid has been noted for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .

3. Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This mechanism is crucial in protecting cells from oxidative stress, thereby preventing cellular damage associated with various diseases .

The biological activity of benzeneacetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Benzeneacetic acid acts as an inhibitor for various enzymes involved in metabolic processes. For example, it has been shown to inhibit acyl-CoA ligases, which play a critical role in fatty acid metabolism .

- Cell Membrane Interaction : The compound can integrate into cell membranes, disrupting their integrity and leading to cell lysis in microbial species .

- Gene Expression Modulation : It influences gene expression related to stress response and detoxification processes in cells, enhancing their resilience against harmful agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of benzeneacetic acid against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing that certain derivatives exhibited potent activity at low concentrations.

| Compound | MIC (µg/mL) |

|---|---|

| Benzeneacetic Acid Derivative A | 10 |

| Benzeneacetic Acid Derivative B | 25 |

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), benzeneacetic acid significantly reduced levels of TNF-alpha and IL-6 in treated mice compared to controls.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Benzeneacetic Acid (50 mg/kg) | 75 | 100 |

Research Findings

Recent studies have focused on optimizing the synthesis of benzeneacetic acid derivatives to enhance their biological activities. For instance, modifications at specific positions on the aromatic ring have been shown to improve antimicrobial potency and reduce cytotoxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing α,α'-dithiobis(α-phenyl-) derivatives of benzeneacetic acid?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm disulfide bond formation and aromatic substitution patterns. Compare chemical shifts with analogous compounds (e.g., benzeneacetic acid esters in ) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns. Reference spectral libraries like NIST Chemistry WebBook for validation .

- Infrared Spectroscopy (IR) : Identify S–S stretching vibrations (~500 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) to confirm structural motifs .

Q. How can synthetic protocols for α,α'-dithiobis(α-phenyl-) derivatives be optimized to improve yield and purity?

- Methodology :

- Oxidative Coupling : Use thiol precursors (e.g., benzeneacetic acid thiols) with oxidizing agents like iodine or dimethyl sulfoxide (DMSO) to form disulfide bonds. Monitor reaction progress via TLC or HPLC .

- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity products .

Advanced Research Questions

Q. What integrative omics approaches can elucidate the role of benzeneacetic acid derivatives in modulating p53-dependent pathways?

- Methodology :

- Transcriptomics : Perform RNA-seq on treated cell lines (e.g., human bronchial epithelial cells) to identify differentially expressed genes linked to EMT (epithelial-mesenchymal transition) .

- Metabolomics : Use LC-MS to quantify metabolites like phenylacetylglutamine, which are associated with benzeneacetic acid’s anti-inflammatory activity. Cross-reference with KEGG pathways (e.g., phenylalanine metabolism) .

- Validation : Apply siRNA-mediated p53 knockdown to confirm mechanistic dependency, as demonstrated in silica-induced EMT studies .

Q. How can researchers address contradictions in biological activity data for α,α'-dithiobis(α-phenyl-) derivatives across different assay systems?

- Methodology :

- Orthogonal Assays : Combine cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays to verify target engagement. For example, validate anti-inflammatory effects using both LPS-induced cytokine release (ELISA) and NF-κB luciferase assays .

- Dose-Response Analysis : Generate EC₅₀/IC₅₀ curves in multiple models (e.g., primary vs. immortalized cells) to assess potency variability .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell lineage, culture conditions) that may explain discrepancies .

Q. What computational strategies are effective in predicting the physicochemical properties of α,α'-dithiobis(α-phenyl-) derivatives?

- Methodology :

- QSPR Modeling : Use quantitative structure-property relationship (QSPR) algorithms to predict logP, solubility, and stability. Train models with data from analogous compounds (e.g., ibuprofen derivatives in ) .

- Molecular Dynamics (MD) Simulations : Simulate disulfide bond stability under physiological pH and temperature conditions to guide experimental design .

Methodological Notes

- Safety & Handling : Refer to SDS guidelines (e.g., ) for proper lab practices, including PPE (gloves, goggles) and ventilation when handling benzeneacetic acid derivatives .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., NIH Metabolomics Workbench) to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.